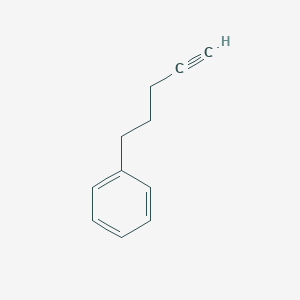

5-Phenyl-1-pentyne

描述

Significance of Alkynes as Fundamental Building Blocks in Advanced Synthetic Strategies

Alkynes are unsaturated hydrocarbons containing at least one carbon-carbon triple bond, which consists of one sigma (σ) bond and two pi (π) bonds. numberanalytics.comnumberanalytics.comnumberanalytics.com This unique structure makes them highly reactive and versatile building blocks in organic synthesis. numberanalytics.comnumberanalytics.com The high reactivity of the triple bond allows alkynes to participate in numerous chemical reactions, including addition, substitution, and cycloaddition reactions. numberanalytics.com This versatility is crucial for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

Alkynes serve as key intermediates in the synthesis of a wide range of organic compounds. solubilityofthings.com For instance, they can be selectively hydrogenated to form either alkenes or alkanes, providing control over the saturation level of a molecule. numberanalytics.commasterorganicchemistry.com Furthermore, their ability to undergo reactions like hydration to form ketones and aldehydes, and oxidative cleavage to produce carboxylic acids, expands their utility in creating diverse functional groups. solubilityofthings.commasterorganicchemistry.com The importance of alkynes is also evident in their application in polymerization and in the synthesis of natural products. numberanalytics.comwikipedia.org

The Unique Role of Terminal Alkynes in Chemical Transformations

Terminal alkynes, which have a triple bond at the end of a carbon chain, possess a particularly unique and synthetically valuable feature: an acidic hydrogen atom attached to one of the sp-hybridized carbon atoms. numberanalytics.comlibretexts.orgyoutube.com With a pKa value of approximately 25, this terminal proton is significantly more acidic than hydrogens on alkanes (pKa ≈ 50) or alkenes (pKa ≈ 44). libretexts.orgmsu.edu

This acidity allows for the deprotonation of the terminal alkyne by a strong base, such as sodium amide (NaNH₂), to form a highly reactive acetylide anion. libretexts.orgmsu.edu This acetylide anion is a potent nucleophile and can participate in a variety of crucial carbon-carbon bond-forming reactions. msu.edu One of the most significant applications is in SN2 reactions with primary alkyl halides, which allows for the extension of carbon chains and the synthesis of more complex internal alkynes. masterorganicchemistry.commsu.edu This reactivity makes terminal alkynes indispensable intermediates for constructing intricate molecular frameworks. msu.edu

Specific Research Context of 5-Phenyl-1-pentyne as a Model Compound within Phenylalkyne Chemistry

This compound is a notable example of a phenyl-substituted terminal alkyne and serves as a valuable model compound in various research contexts. It is frequently used as an intermediate in organic synthesis and for the preparation of other chemicals. chemicalbook.com The presence of both a terminal alkyne and a phenyl group allows researchers to investigate a range of chemical transformations.

For instance, this compound is utilized in studies exploring its potential antibacterial and antitumor activities. medchemexpress.com It also serves as a reactant in the synthesis of new compounds aimed at improving bioavailability and inhibitory effects. medchemexpress.com In the field of materials science, the alkyne functionality is useful for developing new polymers. Research has also been conducted on the base-catalyzed cycloisomerization of pentyne derivatives to synthesize heterocyclic compounds like 3-cyano-4,5-dihydro-1H-pyrroles. rsc.orglookchem.com Furthermore, it has been used as a substrate in studies of enzyme inhibition, such as monooxygenase activity in human liver cells. biosynth.com

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂ |

| Molecular Weight | 144.21 g/mol |

| CAS Number | 1823-14-9 |

| Appearance | Solid |

| InChI Key | KOSORCNALVBYBP-UHFFFAOYSA-N |

Research Applications of this compound

| Research Area | Application |

| Organic Synthesis | Intermediate for complex molecules and pharmaceuticals. chemicalbook.commedchemexpress.com |

| Medicinal Chemistry | Investigated for antibacterial and antitumor properties. medchemexpress.com |

| Materials Science | Used in the development of polymers. |

| Biochemistry | Studied as an inhibitor of monooxygenase activity. biosynth.com |

| Catalysis | Substrate in base-catalyzed cycloisomerization reactions. rsc.orglookchem.com |

Structure

3D Structure

属性

IUPAC Name |

pent-4-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h1,4,6-7,9-10H,3,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSORCNALVBYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171279 | |

| Record name | 5-Phenyl-1-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823-14-9 | |

| Record name | 5-Phenyl-1-pentyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1-pentyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1823-14-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-1-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-ynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PHENYL-1-PENTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4QV76Z86Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for the Chemical Synthesis of 5 Phenyl 1 Pentyne Analogues

Regioselective and Stereoselective Synthesis of Terminal Alkynes

The precise placement of the carbon-carbon triple bond at the terminus of a molecule is a significant synthetic challenge, often complicated by the thermodynamic preference for more stable internal alkynes. Consequently, methods that provide high regioselectivity are of paramount importance.

Elimination Reactions for Alkyne Formation

Elimination reactions are a fundamental strategy for constructing π-bonds, and a double elimination from a suitable precursor can generate an alkyne. libretexts.org This approach involves the removal of two molecules of a hydrogen halide (HX) from a dihaloalkane substrate. jove.com

Double dehydrohalogenation is a classic and effective method for preparing alkynes from dihalide precursors. fiveable.me The reaction involves treating a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon) with a strong base. libretexts.orgjove.com For the synthesis of a 5-phenyl-1-pentyne analogue, one could start with the corresponding 1,2-dihalo- or 1,1-dihalo-phenylalkane.

The reaction proceeds via two successive E2 elimination steps. jove.com The first elimination yields a vinylic halide intermediate, which then undergoes a second elimination to form the alkyne. libretexts.orglibretexts.org

A critical factor in the synthesis of terminal alkynes via this method is the choice of base. While strong bases like potassium hydroxide (B78521) (KOH) or sodium ethoxide can be used, they often require high temperatures and can promote the isomerization of the desired terminal alkyne to a more thermodynamically stable internal alkyne. libretexts.orglibretexts.org To circumvent this issue, a very strong base such as sodium amide (NaNH₂) in liquid ammonia (B1221849) is frequently employed. libretexts.orglibretexts.org Sodium amide is strong enough to deprotonate the weakly acidic terminal alkyne, forming a sodium acetylide salt. libretexts.org This salt is stable under the reaction conditions and effectively "protects" the terminal alkyne from rearranging. A subsequent mild acidic workup then regenerates the terminal alkyne in high yield. libretexts.org For terminal dihalides, three equivalents of base may be required: two for the eliminations and one to deprotonate the final product. libretexts.org

| Base | Typical Conditions | Outcome for Terminal Alkyne Synthesis | Reference |

| KOH / Ethanol | High Temperature (e.g., 200 °C) | Effective for elimination, but high risk of isomerization to internal alkynes. | libretexts.org |

| NaNH₂ / Liquid NH₃ | Low Temperature (e.g., -33 °C) | Prevents isomerization by forming the stable sodium acetylide salt. Preferred for terminal alkynes. | libretexts.orglibretexts.org |

| Potassium tert-butoxide | THF or DMSO | Strong, non-nucleophilic base; can be effective, but isomerization is still a risk depending on the substrate. | chemeurope.com |

The term α,β-elimination in this context refers to the sequential removal of groups from the α- and β-positions relative to a leaving group. The double dehydrohalogenation described previously is a prime example of this strategy, involving two consecutive β-elimination reactions.

Another relevant strategy involves the elimination from vinylic intermediates. For instance, the second step of a double dehydrohalogenation is the elimination of HX from a vinylic halide. libretexts.org More specialized methods have also been developed. The Fritsch-Buttenberg-Wiechell rearrangement, which occurs in the second step of the Corey-Fuchs reaction, involves the isomerization of a vinyl carbene intermediate—formed via α-elimination—to the alkyne product through a 1,2-hydride or alkyl shift. chemeurope.comorganic-chemistry.org

Homologation of Carbonyl Compounds for Terminal Alkyne Synthesis

One-carbon homologation provides a powerful and widely used pathway for converting aldehydes and ketones into the corresponding terminal alkynes. rsc.orgrsc.org These methods are particularly valuable as they build upon readily available carbonyl compounds.

The Corey-Fuchs reaction is an efficient two-step protocol for the transformation of an aldehyde into a one-carbon-extended terminal alkyne. jk-sci.comtcichemicals.com To synthesize an analogue like this compound, the corresponding aldehyde (4-phenylbutanal) would be the starting material.

The reaction proceeds as follows:

Wittig-like Reaction: The aldehyde reacts with a phosphonium (B103445) ylide generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). This step produces a 1,1-dibromoalkene intermediate. organic-chemistry.orgsynarchive.com

Elimination and Rearrangement: The isolated dibromoalkene is treated with two equivalents of a strong alkyllithium base, such as n-butyllithium (n-BuLi). nrochemistry.com The base first effects a dehydrohalogenation. Subsequent lithium-halogen exchange followed by an α-elimination generates a vinyl carbene, which rearranges (the Fritsch-Buttenberg-Wiechell rearrangement) to furnish the terminal alkyne upon aqueous workup. organic-chemistry.org

| Starting Aldehyde | Product Alkyne | Typical Yield (%) | Reference |

| Benzaldehyde | Phenylacetylene | 82 (for dibromoolefin step) | nrochemistry.com |

| Aliphatic Aldehydes | Terminal Alkyl Alkynes | Moderate to Excellent | rsc.org |

| α,β-Unsaturated Aldehydes | Terminal Enynes | Moderate to Excellent | rsc.org |

The Seyferth-Gilbert homologation is another key method for the one-carbon homologation of aldehydes or ketones to alkynes. chemeurope.comsynarchive.com The classical procedure involves reacting the carbonyl compound with dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) in the presence of a strong base like potassium tert-butoxide. chemeurope.comwordpress.com

A significant advancement in this area is the Ohira-Bestmann modification (also known as the Gilbert-Ohira-Bestmann reaction). This approach uses the more stable dimethyl (1-diazo-2-oxopropyl)phosphonate, known as the Ohira-Bestmann reagent. synarchive.comwordpress.com A key advantage is that the active diazomethylphosphonate reagent can be generated in situ under much milder basic conditions (e.g., K₂CO₃ in methanol). chemeurope.comwordpress.com This enhanced functional group tolerance has made the Ohira-Bestmann protocol one of the most widely used methods for converting aldehydes to terminal alkynes. rsc.orgorganic-chemistry.org

The reaction mechanism involves the addition of the phosphonate (B1237965) anion to the aldehyde, followed by cyclization and elimination to form a vinyldiazo intermediate. This intermediate then loses nitrogen gas to form a vinyl carbene, which rearranges via a 1,2-shift to yield the final alkyne product. chemeurope.comyoutube.com

| Feature | Seyferth-Gilbert Homologation | Ohira-Bestmann Modification | Reference |

| Reagent | Dimethyl (diazomethyl)phosphonate | Dimethyl (1-diazo-2-oxopropyl)phosphonate | synarchive.comwordpress.com |

| Base | Strong base required (e.g., t-BuOK) | Mild base sufficient (e.g., K₂CO₃) | chemeurope.comwordpress.com |

| Substrate Scope | Limited by base-sensitive functional groups | Broad; compatible with a wide variety of functional groups. | chemeurope.comwordpress.com |

| Safety/Stability | Reagent is less stable. | Reagent is a stable, crystalline solid. | wordpress.com |

Strategies for Introducing the Phenyl Moiety

The introduction of the phenyl group onto the alkyne-containing backbone is a cornerstone of the synthesis of this compound analogues. Cross-coupling reactions involving the terminal alkyne are the most powerful and versatile methods for this transformation.

These reactions form a carbon-carbon bond between the sp-hybridized carbon of the terminal alkyne and an sp²-hybridized carbon of an aryl halide or a related substrate.

The Sonogashira reaction is a premier method for the synthesis of aryl alkynes. nih.gov In its classic form, it involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex, with copper(I) iodide as a co-catalyst, and typically in the presence of a mild base like an amine. wikipedia.org This reaction is highly valued for its reliability and the mild conditions under which it can be performed, tolerating a wide variety of functional groups. wikipedia.org

To address certain limitations of the classic system, such as the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), copper-free variations of the Sonogashira reaction have been developed. wikipedia.org These methods still rely on a palladium catalyst but avoid the undesired dimerization side product. Furthermore, highly efficient methodologies employing a combination of gold and palladium catalysts have been reported, demonstrating high selectivity and broad functional group tolerance. wikipedia.org Other transition metals, such as rhodium and nickel, have also been utilized to catalyze the arylation of alkynes with organoboron reagents. acs.org

| Reaction Type | Catalyst System | Key Features | Ref. |

| Classic Sonogashira | Palladium complex + Copper(I) co-catalyst | Mild conditions, broad scope | wikipedia.org |

| Copper-Free Sonogashira | Palladium complex | Avoids alkyne homocoupling | wikipedia.org |

| Dual-Catalysis Sonogashira | Gold and Palladium catalysts | High efficiency and selectivity | wikipedia.org |

| Other Metal-Catalyzed | Rhodium or Nickel complexes | Alternative to Pd, couples with organoborons | acs.org |

While highly effective, transition-metal catalysts can leave trace metal residues in the final products, which is a concern for pharmaceutical applications. nih.gov This has spurred the development of transition-metal-free arylation methods.

Benzyne-Mediated Arylation: One approach involves the reaction of a terminal alkyne with a benzyne (B1209423) intermediate, which is generated in situ from an aryl halide using a strong base. Two sets of conditions have been established for this transition-metal-free alkynylation of aryl chlorides. nih.gov

Use of a hindered lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (TMPLi), in a pentane/THF solvent mixture at room temperature. nih.gov

Use of a metal alkoxide base in dioxane at elevated temperatures. nih.gov These methods show good tolerance for functional groups like fluoro, trifluoromethyl, silyl, and cyano groups. nih.gov

Boron-Mediated Arylation: A more recent transition-metal-free, Sonogashira-type coupling proceeds through a tetracoordinate alkynyl boron intermediate. acs.orgorganic-chemistry.org In this one-pot reaction, the terminal alkyne is first deprotonated with a strong base like n-butyllithium (n-BuLi) and then reacted with a boron reagent, such as pyridine (B92270) triphenylborane. organic-chemistry.org The resulting tetracoordinate boron intermediate is then treated with an iodine source like N-iodosuccinimide (NIS), which mediates the intramolecular transfer of the aryl group from boron to the alkyne carbon, yielding the arylated alkyne. organic-chemistry.orgacs.org This method is highly efficient, with reported yields up to 99%, and accommodates a wide range of substrates and functional groups. organic-chemistry.org

| Method | Key Reagents | Intermediate | Key Features | Ref. |

| Base-Mediated | Hindered lithium amide (e.g., TMPLi) or metal alkoxide | Benzyne | Avoids transition metals, good functional group tolerance | nih.gov |

| Boron-Mediated | n-BuLi, Pyridine triphenylborane, NIS | Tetracoordinate alkynyl boron | High efficiency, broad scope, one-pot procedure | acs.orgorganic-chemistry.org |

Alkynylation Reactions with Phenyl-Containing Precursors

Alkynylation reactions that form a carbon-carbon bond between a phenyl group and a pentyne moiety are fundamental to the synthesis of this compound analogues. These transformations are predominantly achieved through transition metal-catalyzed cross-coupling reactions, which offer a versatile and powerful toolkit for organic chemists. Key methodologies include the Sonogashira, Negishi, and copper-catalyzed coupling reactions. These methods allow for the coupling of various phenyl-containing precursors with suitable pentyne derivatives, enabling the introduction of a wide range of functional groups on the phenyl ring.

The general scheme for these reactions involves the coupling of a phenyl precursor, typically an aryl halide or a related electrophile, with a terminal alkyne. The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are at the forefront of modern organic synthesis for forming carbon-carbon bonds. The Sonogashira and Negishi reactions are particularly prominent for the synthesis of alkynes.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, commonly CuI. libretexts.orgwikipedia.org The reaction is generally carried out in the presence of an amine base, like triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. wikipedia.org

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired arylalkyne product and regenerates the active Pd(0) catalyst.

The reactivity of the aryl halide in Sonogashira coupling follows the general trend: I > Br > Cl > F. wikipedia.org This difference in reactivity allows for selective couplings when multiple different halogens are present in the same molecule. libretexts.org The reaction conditions are generally mild, often proceeding at room temperature, which contributes to its broad applicability in the synthesis of complex molecules. wikipedia.org

Table 1: Examples of Sonogashira Coupling for the Synthesis of this compound Analogues

| Phenyl Precursor (Aryl Halide) | Alkyne | Catalyst System | Solvent/Base | Conditions | Product | Yield (%) | Reference |

| Iodobenzene | 1-Pentyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine | Room Temp, 24h | This compound | 95 | nih.gov |

| 1-Iodo-4-nitrobenzene | 1-Pentyne | Pd(OAc)₂ / CuI | Et₃N / DMF | 80 °C, 4h | 5-(4-Nitrophenyl)-1-pentyne | 92 | nih.gov |

| 1-Bromo-3-methoxybenzene | 1-Pentyne | Pd(PPh₃)₄ / CuI | Piperidine / DMF | 100 °C, 12h | 5-(3-Methoxyphenyl)-1-pentyne | 88 | nih.gov |

| 4-Iodotoluene | 1-Pentyne | Nanosized MCM-41-Pd / CuI / PPh₃ | K₂CO₃ / DMF | 50 °C, 6h | 5-(4-Methylphenyl)-1-pentyne | 96 | nih.gov |

| 1-Iodo-2,3-dimethylbenzene | 1-Pentyne | Pd(dppf)Cl₂ / CuI | Et₃N / THF | 60 °C, 8h | 5-(2,3-Dimethylphenyl)-1-pentyne | 85 | nih.gov |

Negishi Coupling

The Negishi coupling is another versatile palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organozinc compounds and various organic halides. nih.gov For the synthesis of this compound analogues, this typically involves the reaction of an arylzinc reagent with a 1-halopentyne, or a pentynylzinc reagent with an aryl halide.

A key advantage of the Negishi reaction is the high functional group tolerance of organozinc reagents compared to more reactive organometallic compounds like Grignard or organolithium reagents. mdpi.com The organozinc reagents can be prepared from the corresponding organic halides or through transmetalation from other organometallic species. nih.gov The reaction is often catalyzed by palladium complexes such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine (B1218219) ligands. researchgate.netorganic-chemistry.org

The catalytic cycle for Negishi coupling involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent, and finally reductive elimination to give the cross-coupled product and regenerate the Pd(0) catalyst.

Table 2: Examples of Negishi Coupling for the Synthesis of this compound Analogues

| Phenyl Precursor (Organozinc Reagent) | Alkynyl Precursor (Halide) | Catalyst System | Solvent | Conditions | Product | Yield (%) | Reference |

| Phenylzinc chloride | 1-Bromo-1-pentyne | Pd(OAc)₂ / SPhos | THF | 50 °C, 12h | This compound | 89 | researchgate.net |

| (4-Methoxyphenyl)zinc chloride | 1-Iodo-1-pentyne | Pd₂(dba)₃ / XPhos | Dioxane | 80 °C, 6h | 5-(4-Methoxyphenyl)-1-pentyne | 91 | mdpi.com |

| (3-Trifluoromethylphenyl)zinc bromide | 1-Bromo-1-pentyne | NiCl₂(dppp) | THF / NMP | 60 °C, 18h | 5-(3-Trifluoromethylphenyl)-1-pentyne | 78 | nih.gov |

| (2-Methylphenyl)zinc iodide | 1-Iodo-1-pentyne | Pd(OAc)₂ / P(o-tol)₃ | DMF | 70 °C, 10h | 5-(2-Methylphenyl)-1-pentyne | 82 | researchgate.net |

Copper-Catalyzed Alkynylation

While often used as a co-catalyst in Sonogashira reactions, copper can also independently catalyze the alkynylation of certain phenyl-containing precursors. Copper-catalyzed cross-coupling reactions, sometimes referred to as Ullmann-type couplings, provide an alternative, often more economical, pathway for the synthesis of arylalkynes.

These reactions typically involve the coupling of an aryl halide with a terminal alkyne in the presence of a copper(I) salt, such as CuI or CuBr, and a base. Ligands, such as phenanthroline or various diamines, can be used to facilitate the reaction. Copper-catalyzed methods can be particularly useful for specific substrates and can sometimes offer different selectivity compared to palladium-catalyzed systems. Recent research has also focused on developing copper-catalyzed systems that can operate under mild and environmentally friendly conditions. rsc.orgrsc.org

Table 3: Examples of Copper-Catalyzed Alkynylation for the Synthesis of this compound Analogues

| Phenyl Precursor | Alkyne | Catalyst System | Solvent/Base | Conditions | Product | Yield (%) | Reference |

| Iodobenzene | 1-Pentyne | CuI / Phenanthroline | K₂CO₃ / Toluene | 110 °C, 24h | This compound | 85 | rsc.org |

| 1-Iodo-4-cyanobenzene | 1-Pentyne | CuCl / TMEDA | Cs₂CO₃ / DMSO | 90 °C, 16h | 5-(4-Cyanophenyl)-1-pentyne | 79 | rsc.org |

| 1-Bromo-2-fluorobenzene | 1-Pentyne | CuBr / N,N'-Dimethylethylenediamine | K₃PO₄ / Dioxane | 120 °C, 36h | 5-(2-Fluorophenyl)-1-pentyne | 72 | rsc.org |

| 4-Iodophenol | 1-Pentyne | CuI / L-Proline | NaOH / H₂O | 80 °C, 12h | 4-(Pent-4-yn-1-yl)phenol | 68 | rsc.org |

Elucidation of Reaction Mechanisms and Mechanistic Pathways Involving 5 Phenyl 1 Pentyne

Radical Processes in Alkyne Transformations

Radical reactions offer a powerful avenue for the functionalization of alkynes, proceeding through intermediates with unpaired electrons. These processes are often initiated by light, heat, or radical initiators and can involve metal complexes.

Hydrogen Atom Transfer (HAT) Mechanisms with Metal Complexes

Metal-catalyzed Hydrogen Atom Transfer (MHAT) provides a method for the reductive coupling of molecules. nih.govnih.gov In the context of 5-phenyl-1-pentyne, a plausible mechanism initiated by an iron catalyst involves the formation of an iron hydride species. acs.org This species can transfer a hydrogen atom to a sacrificial alkene, generating a carbon-centered radical. This radical then adds to the triple bond of this compound, forming a vinyl radical. The reaction cycle is completed by a subsequent hydrogen atom transfer from a donor (like phenylsilane (B129415) or the metal hydride) or a proton-coupled electron transfer (PCET) to yield the final alkene product. acs.orgyale.edu

A key feature of such radical additions is the potential for subsequent intramolecular HAT events. For instance, a radical addition to the terminal carbon of an alkyne can be followed by a 1,5-hydrogen atom transfer if a C-H bond is accessible at the 5-position. researchgate.netmdpi.com In the case of this compound, this would involve the initial vinyl radical abstracting a hydrogen atom from the benzylic position (the carbon adjacent to the phenyl group), relocating the radical center to a more stabilized position before subsequent reactions.

Table 1: Key Steps in a Hypothetical MHAT Reaction with this compound

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Catalyst Activation | Formation of a metal hydride species (e.g., Fe(acac)₂H). | Metal Hydride |

| 2. Radical Generation | HAT from the metal hydride to a starter alkene. | Alkyl Radical |

| 3. Alkyne Addition | Addition of the alkyl radical to the C1 of this compound. | Vinyl Radical |

Single Electron Transfer (SET) Pathways in Alkyne Reactions

Single Electron Transfer (SET) processes, often facilitated by photoredox catalysis, provide another major pathway for radical-mediated alkyne reactions. acs.orgyoutube.com Alkynes generally have high oxidation potentials, making their direct single-electron oxidation challenging. nih.gov However, potent photoredox catalysts, such as acridinium (B8443388) dyes, can achieve this upon excitation with visible light. nih.gov

The general mechanism involves the photoexcited catalyst oxidizing the alkyne via SET to generate a high-energy vinyl radical cation. nih.gov This reactive intermediate can be trapped by a variety of nucleophiles. Subsequent hydrogen atom transfer or a second SET event (reduction) followed by protonation yields the final functionalized alkene product. nih.govyoutube.com This approach has been used for various hydrofunctionalizations of alkynes. nih.gov

Dual catalyst systems, such as photoredox- and nickel-catalysis, have been employed for the hydroalkylation of terminal alkynes. nih.gov In these systems, SET from the excited photocatalyst can initiate a radical cascade that intersects with a nickel catalytic cycle, allowing for controlled bond formation with regioselectivity that can be tuned by the choice of ligand on the nickel catalyst. nih.gov SET-mediated carbonylation is another advanced strategy where a radical generated via SET is trapped by carbon monoxide, leading to diverse carbonylated products. acs.org

Ionic and Concerted Reaction Mechanisms

Ionic and concerted reactions of this compound are primarily dictated by the electron-rich nature of the triple bond, which acts as a nucleophile, and the acidity of the terminal proton.

Nucleophilic and Electrophilic Addition to the Alkyne Triple Bond

Electrophilic Addition: The high electron density of the alkyne triple bond makes it susceptible to attack by electrophiles, although alkynes are generally less reactive than corresponding alkenes. libretexts.org The addition of hydrogen halides (HX) to this compound follows Markovnikov's rule. The initial step is the attack of the π-electrons on the electrophile (H⁺), which adds to the terminal carbon (C1) to form a more stable secondary vinyl carbocation at C2. libretexts.orgyoutube.com This intermediate is then attacked by the halide anion (X⁻) to yield the vinyl halide. A second addition of HX can occur, also following Markovnikov's rule, to produce a geminal dihalide. libretexts.org

The addition of halogens like Br₂ proceeds through a bridged bromonium ion intermediate, resulting in anti-addition to form a trans-dihaloalkene. libretexts.org Hydration of this compound, typically catalyzed by acid and mercuric sulfate, also follows Markovnikov's rule. The initial addition of water yields an enol intermediate, which rapidly tautomerizes to the more stable methyl ketone. libretexts.orglibretexts.org

Table 2: Electrophilic Addition Reactions of this compound

| Reagent | Intermediate | Product Type | Regioselectivity |

|---|---|---|---|

| H-Br (1 eq.) | Vinyl Cation | Vinyl Bromide | Markovnikov |

| Br₂ (1 eq.) | Bromonium Ion | trans-Dibromoalkene | Anti-addition |

Nucleophilic Addition: Direct nucleophilic addition to the triple bond is uncommon unless the alkyne is activated by an electron-withdrawing group. quora.com However, terminal alkynes like this compound exhibit significant acidity at the terminal proton (pKa ≈ 25). libretexts.orglibretexts.org Treatment with a very strong base, such as sodium amide (NaNH₂), deprotonates the alkyne to form a 5-phenylpentyn-1-ide anion. libretexts.orgucalgary.ca This acetylide anion is a potent carbon nucleophile. It can participate in Sₙ2 reactions with primary alkyl halides or, more relevantly to this section, in nucleophilic addition to electrophilic centers like aldehydes and ketones. libretexts.orgucalgary.ca The addition to a carbonyl group yields an alkoxide, which upon protonation gives a propargyl alcohol. libretexts.org

Proton Transfer Dynamics in Isomerization Reactions

Proton transfer is a fundamental process in the isomerization of alkynes. Internal alkynes can be isomerized to terminal alkynes under conditions of strong base (e.g., NaNH₂). youtube.com The mechanism involves a series of deprotonation and protonation steps that proceed through an allene (B1206475) intermediate. youtube.com For this compound, while it is already a terminal alkyne, a strong base could theoretically catalyze its isomerization to other isomers like 5-phenyl-2-pentyne, although the equilibrium often favors the formation of the thermodynamically stable terminal acetylide anion. youtube.com

A more common and mechanistically significant proton transfer process is keto-enol tautomerism. libretexts.org As mentioned, the hydration of this compound initially produces an enol. libretexts.org Tautomerism is the rapid interconversion between these constitutional isomers (the enol and the ketone). libretexts.org In an acid-catalyzed mechanism, the enol double bond is first protonated, creating a resonance-stabilized carbocation. A subsequent deprotonation of the hydroxyl group by a water molecule yields the final ketone and regenerates the acid catalyst. youtube.com This process is an equilibrium that heavily favors the more thermodynamically stable keto form. libretexts.org The strain of a four-membered transition state often precludes a direct, uncatalyzed proton transfer. ias.ac.in

Rearrangement Mechanisms (e.g., Carbene Rearrangement)

Carbenes and carbenoids are highly reactive intermediates that can engage with alkynes to produce rearranged products. Gold(I) catalysts are particularly effective at activating alkynes and can facilitate reactions that proceed via carbene-like intermediates. acs.org For example, gold-catalyzed reactions of enynes are proposed to proceed through cyclopropyl (B3062369) gold(I) carbene intermediates, which can then undergo further transformations. acs.org While this compound is not an enyne, its interaction with a gold catalyst could lead to the formation of a gold acetylide or a gold-activated alkyne, which could then react with other species to form gold carbenes. researchgate.netresearchgate.net

A more direct pathway would involve the reaction of this compound with a diazo compound in the presence of a metal catalyst (e.g., Rh(II) or Cu(I)) to generate a carbene. This carbene could then react with the alkyne triple bond. Another possibility is the formation of a carbene from a precursor that also contains the this compound moiety, leading to intramolecular reactions. These can include C-H insertion or cyclopropanation if an alkene is also present. youtube.com A classic example of a carbene-related rearrangement is the Wolff rearrangement, where an α-diazoketone rearranges to a ketene, a process that can be drawn as proceeding through a carbene intermediate. youtube.com

Metal-Catalyzed Reaction Mechanisms

The presence of a metal catalyst profoundly influences the reactivity of the alkyne group in this compound, enabling a diverse array of chemical transformations. Homogeneous gold catalysts, for instance, are recognized for their ability to function as potent carbophilic Lewis acids that activate the π-bonds of alkynes. nih.gov This activation is central to many of the reactions discussed below.

Gold(I) catalysts are effective in promoting intramolecular reactions of terminal alkynes. nih.gov These catalysts act as powerful carbophilic Lewis acids, activating the alkyne's π-system and rendering it susceptible to nucleophilic attack. nih.gov In the context of this compound, this activation can facilitate intramolecular additions where a nucleophilic moiety within the same molecule attacks the activated alkyne.

The general mechanism for such transformations often begins with the coordination of the gold(I) catalyst to the alkyne. This coordination enhances the electrophilicity of the triple bond. For enynes, this activation can lead to cyclization, forming various cyclic structures. While specific studies on the intramolecular addition of this compound itself are not detailed in the provided sources, the principles of gold-catalyzed alkyne activation are well-established. nih.govrptu.de A key intermediate that can be formed from terminal alkynes in the presence of a gold catalyst is a gold vinylidene species. rptu.de The formation of these highly reactive intermediates can steer the reaction towards various pathways, including intramolecular C-H insertions. rptu.de The process is often facilitated by a weak base, which assists in the deprotonation of the terminal alkyne to form an alkynylgold intermediate, a precursor to the vinylidene. rptu.de

Nickel(0) complexes are versatile catalysts for a range of transformations involving alkynes. While the homocoupling of terminal alkynes catalyzed by nickel has been studied, revealing mechanisms that can involve Ni(II)/Ni(I)/Ni(III) cycles, the reactions with internal alkynes present different mechanistic questions. rptu.ded-nb.info Nickel-catalyzed reactions of silacyclobutanes with internal alkynes have demonstrated the potential for chemodivergent outcomes, where the reaction pathway is controlled by the choice of ligand. nih.govacs.org

In a notable example, the reaction of 1-phenyl-1-pentyne (B1581927) with a silacyclobutane (B14746246) was investigated under Ni(0)-catalyzed conditions. nih.gov This reaction demonstrates how the steric properties of the alkyne substituent influence the regioselectivity of the cycloaddition.

| Reactants | Catalyst System | Product | Yield | Regioisomeric Ratio (rr) |

| Silacyclobutane 1b + 1-Phenylpropyne 2s | Ni(cod)₂ / Ligand | Product 3bs | 60% | 3:1 |

| Silacyclobutane 1b + 1-Phenyl-1-pentyne 2t | Ni(cod)₂ / Ligand | Product 3bt | 70% | 6:1 |

Table 1: Nickel(0)-catalyzed reaction of unsymmetrical internal alkynes with a silacyclobutane, demonstrating increased regioselectivity with the bulkier substituent of 1-phenyl-1-pentyne. nih.gov

The proposed mechanism for these divergent reactions involves the oxidative addition of the Ni(0) catalyst to the silacyclobutane. This is followed by alkyne insertion into the nickel-carbon bond. The regioselectivity of this insertion step is influenced by steric factors, as seen by the improved ratio when moving from 1-phenylpropyne to the bulkier 1-phenyl-1-pentyne. nih.govacs.org Following insertion, the pathway can diverge to either reductive elimination or β-hydride elimination, a choice that is precisely dictated by the steric and electronic properties of the phosphine (B1218219) ligand on the nickel center. nih.govacs.org

Metal vinylidenes are key intermediates in a multitude of catalytic reactions involving terminal alkynes like this compound. These species are tautomers of the corresponding alkyne but are significantly stabilized through coordination to a transition metal. The formation of a metal vinylidene from a terminal alkyne can proceed through several proposed mechanistic pathways.

Two primary mechanisms are generally considered for the conversion of a metal-coordinated terminal alkyne to a metal vinylidene:

Oxidative Addition/ rptu.denih.gov-Hydride Shift: This pathway involves the oxidative addition of the metal into the C-H bond of the alkyne, followed by a concerted rptu.denih.gov-shift of the hydride ligand.

Direct rptu.ded-nb.info-Hydride Migration: This mechanism consists of a direct rptu.ded-nb.info-migration of a hydrogen atom from the terminal carbon to the adjacent carbon across the π-system of the coordinated alkyne.

Another pathway involves a ligand-assisted proton shuttle. In this mechanism, a basic site on a ligand deprotonates the alkyne to form a metal acetylide intermediate. Subsequent reprotonation at the β-carbon by the now-protonated ligand yields the vinylidene complex. The specific pathway is influenced by the metal, its ligand sphere, and the reaction conditions. For example, studies on indenylruthenium(II) complexes have provided evidence for an intramolecular 1,2-hydrogen shift mechanism. Similarly, the formation of gold vinylidenes is proposed to occur from an alkynylgold intermediate, facilitated by a weak base. rptu.de

Copper catalysts are renowned for mediating two significant reactions with terminal alkynes: the azide-alkyne cycloaddition (CuAAC) and carboxylation with CO₂.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, uniting terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and efficiency. The mechanism is distinct from the uncatalyzed Huisgen cycloaddition, which requires high temperatures and yields a mixture of regioisomers.

The catalytic cycle is believed to proceed as follows:

Copper Acetylide Formation: A copper(I) species reacts with the terminal alkyne (e.g., this compound) to form a copper(I) acetylide. This step lowers the pKa of the alkyne's terminal proton. The mechanism involves multiple reversible steps and coordination complexes of copper(I) acetylides, which can be of varying nuclearity.

Coordination: The organic azide (B81097) coordinates to the copper acetylide complex.

Cyclization: A cyclization step occurs, leading to a six-membered copper-containing ring intermediate.

Protonation and Release: Subsequent protonation and dissociation of the product releases the 1,4-disubstituted triazole and regenerates the active copper(I) catalyst for the next cycle.

The reliability of this reaction has made it widely used in bioconjugation, materials science, and organic synthesis.

Copper-Catalyzed Carboxylation

Copper catalysts can also facilitate the carboxylation of terminal alkynes using carbon dioxide (CO₂) as a C1 source, providing a direct route to propiolic acids. This transformation occurs via C-H bond activation of the alkyne under ambient conditions.

The proposed catalytic cycle involves the following key steps:

Copper Acetylide Intermediate: Similar to the CuAAC, the reaction initiates with the formation of a copper acetylide, which is the key intermediate for the C-H activation.

CO₂ Insertion: The active Cu-C bond of the acetylide intermediate undergoes insertion of CO₂.

Formation of Carboxylic Acid: The resulting copper carboxylate species is then protonated (typically during workup) to yield the final propiolic acid product.

This process is notable for its tolerance of a wide range of functional groups and its use of a renewable carbon source. The use of N-heterocyclic carbene (NHC) ligands can further enhance the catalytic activity.

| Reaction Type | Catalyst System | Key Intermediate | Product Type |

| Azide-Alkyne Cycloaddition | Cu(I) source | Copper(I) Acetylide | 1,4-Disubstituted 1,2,3-Triazole |

| Carboxylation | Cu(I) or Cu-NHC | Copper(I) Acetylide | Propiolic Acid |

Table 2: Overview of key copper-catalyzed processes for terminal alkynes.

Rhodium catalysts are powerful tools for constructing complex cyclic and polycyclic molecules through annulation reactions involving alkynes. These reactions often proceed via C-H activation, where the rhodium catalyst directs the functionalization of a C-H bond on one substrate, followed by insertion of the alkyne and subsequent ring closure.

A plausible general mechanism for the rhodium-catalyzed oxidative annulation of an aromatic substrate (e.g., an arylindole) with an alkyne like this compound is as follows:

C-H Activation: A Rh(III) species coordinates to a directing group on the aromatic substrate, leading to ortho-C-H bond activation and the formation of a five-membered rhodacycle intermediate.

Alkyne Insertion: The alkyne coordinates to the rhodium center and subsequently inserts into the Rh-C bond of the cyclometalated intermediate.

Reductive Elimination/Annulation: The resulting seven-membered rhodacycle intermediate undergoes reductive elimination, which forges the new C-C bond, completing the annulation and forming the polycyclic product. The rhodium catalyst is regenerated in its active Rh(III) state by an oxidant.

This strategy has been employed to synthesize a variety of valuable heterocyclic scaffolds, such as isoquinolones and indolo[2,1-a]isoquinolines, by reacting benzamides or arylindoles with alkynes. The use of molecular oxygen as the terminal oxidant, sometimes enabled by additives like quaternary ammonium (B1175870) salts, represents a significant advance in making these reactions more environmentally benign.

Metal-Free Transformation Mechanisms

While metal catalysts offer powerful synthetic routes, metal-free alternatives are increasingly sought after to avoid catalyst cost and potential product contamination. For terminal alkynes, several important transformations can be achieved without transition metals.

The conversion of terminal alkynes into nitriles represents a formal cleavage of the C≡C triple bond. Metal-free methods have been developed to achieve this transformation. One approach utilizes tert-butyl nitrite (B80452) (tBuONO) as a nitrogenating agent, which allows for the C≡C bond cleavage of terminal aryl alkynes to produce a wide range of aryl nitriles. d-nb.info

The Sonogashira coupling, which forms a C(sp)–C(sp²) bond between a terminal alkyne and an aryl halide, is traditionally catalyzed by palladium and copper. However, a transition-metal-free version has been developed. rptu.deacs.org This method provides an efficient one-pot arylation of terminal alkynes. rptu.de

The mechanism of this metal-free Sonogashira-type coupling involves the formation of a tetracoordinate boron intermediate. rptu.deacs.org The key steps are:

Deprotonation: The terminal alkyne is deprotonated using a strong base like n-butyllithium.

Boron Intermediate Formation: The resulting acetylide reacts with a boron compound, such as pyridine (B92270) triphenylborate, to form a stable tetracoordinate ate-complex.

NIS-Mediated Aryl Migration: The addition of N-iodosuccinimide (NIS) as a mediator induces an intramolecular migration of an aryl group from the boron atom to the alkyne's sp-hybridized carbon. acs.org

This process exhibits high efficiency, a broad substrate scope, and tolerance for numerous functional groups, making it a practical alternative to classic metal-catalyzed methods. rptu.deacs.org

Computational Studies of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the mechanistic pathways of reactions involving this compound. researchgate.net These theoretical studies provide deep insights into conformational preferences, transition state structures, and reaction energy profiles that are often difficult to determine through experimental means alone. researchgate.net

Detailed computational analyses have been performed to understand the conformational landscape of this compound itself, which is crucial as the reactivity and reaction pathways can be highly dependent on the ground-state geometry of the molecule. Initial explorations of the potential energy surface are often carried out using molecular mechanics methods, with the resulting low-energy structures then subjected to higher-level quantum chemical calculations for full optimization. acs.org

Research utilizing DFT with the Becke3LYP (B3LYP) functional and a 6-31+G* basis set, as well as Møller-Plesset perturbation theory (MP2), has identified several stable conformers of this compound. acs.org These conformers arise from rotations around the Cα−Cβ and Cβ−Cγ bonds. The four lowest energy conformations are designated as gauche-anti (ga), gauche-gauche (gg), anti-gauche (ag), and anti-anti (aa). acs.org DFT calculations predicted four distinct low-energy structures, which were essential for assigning experimentally observed spectroscopic transitions. acs.org

The relative energies of these conformers have been calculated, providing a quantitative measure of their stability. These calculations, which include zero-point energy (ZPE) corrections, are critical for understanding the population distribution of the conformers at given temperatures and their potential roles in subsequent reactions. acs.org

| Conformer | Description | Calculated Relative Energy (kJ/mol) |

|---|---|---|

| gg | gauche-gauche | 0.00 (Global Minimum) |

| ga | gauche-anti | 0.42 |

| ag | anti-gauche | 0.84 |

| aa | anti-anti | 3.77 |

While specific DFT studies on the reaction mechanisms of this compound are not broadly detailed in the literature, the methodologies applied to similar molecules provide a clear framework. For instance, in catalyzed cyclization reactions of alkynes, DFT is routinely used to map out the potential energy surface for competing pathways, such as [5-exo-dig] versus [6-endo-dig] cyclizations. researchgate.net Such studies calculate the Gibbs free energy barriers for each step, identifying the transition state (TS) and any intermediates (INT), thereby predicting the most likely reaction outcome. researchgate.net

The general approach involves:

Geometry Optimization: The structures of reactants, products, intermediates, and transition states are fully optimized using a selected DFT functional and basis set (e.g., B3LYP/6-31+G*). researchgate.net

Frequency Calculations: Harmonic vibrational frequency calculations are performed to characterize the nature of the stationary points. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis: IRC calculations are often used to confirm that a calculated transition state correctly connects the reactant and product minima along the reaction path. researchgate.net

These computational models can also assess the influence of solvents and catalysts on the reaction mechanism, providing a comprehensive understanding of the factors that control selectivity and reactivity. researchgate.net

Advanced Spectroscopic Characterization and Structural Research of 5 Phenyl 1 Pentyne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 5-phenyl-1-pentyne. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹³C NMR spectrum of this compound provides a distinct signal for each unique carbon atom in the molecule. The sp-hybridized carbons of the terminal alkyne moiety are particularly characteristic. The terminal alkyne carbon (C-1), bonded to a hydrogen, typically resonates in the range of 68-85 ppm, while the internal alkyne carbon (C-2) appears slightly more downfield, generally between 80-100 ppm. This difference in chemical shift is a key identifier for terminal alkynes.

The carbons of the phenyl group produce signals in the aromatic region of the spectrum, typically between 120-145 ppm. The chemical shifts of these aromatic carbons (C-6 to C-11) are influenced by the alkyl substituent. The C-6 carbon, directly attached to the pentynyl chain (the ipso carbon), often shows a chemical shift around 141-142 ppm. The other phenyl carbons (ortho, meta, and para) can be distinguished based on their electronic environments and coupling patterns, though they often appear as a cluster of peaks. The aliphatic carbons of the propyl chain (C-3, C-4, and C-5) resonate in the upfield region of the spectrum, typically between 18-36 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs. Actual experimental values may vary slightly based on solvent and experimental conditions.

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) |

| C-1 (≡CH) | sp | 68.4 |

| C-2 (-C≡) | sp | 83.7 |

| C-3 (-CH₂-) | sp³ | 18.2 |

| C-4 (-CH₂-) | sp³ | 30.6 |

| C-5 (-CH₂-) | sp³ | 35.1 |

| C-6 (ipso) | sp² | 141.6 |

| C-7, C-11 (ortho) | sp² | 128.4 |

| C-8, C-10 (meta) | sp² | 128.3 |

| C-9 (para) | sp² | 125.9 |

¹H NMR spectroscopy provides complementary information, detailing the number and environment of protons in this compound. The most distinctive signal is that of the terminal alkynyl proton (H-1). Due to the magnetic anisotropy of the triple bond, this proton is shielded and appears in a characteristic upfield region for a proton on an unsaturated carbon, typically around 1.9-2.1 ppm. nih.gov This signal usually appears as a triplet due to long-range coupling with the two protons on C-3. organicchemistrydata.org

The protons of the phenyl group typically appear as a multiplet in the aromatic region, between 7.1 and 7.3 ppm. The protons of the aliphatic chain (on C-3, C-4, and C-5) resonate in the upfield region of the spectrum. The protons on C-5, being benzylic, are the most deshielded of the aliphatic protons and are expected to appear around 2.6-2.7 ppm. The protons on C-3 and C-4 will appear as complex multiplets due to coupling with their neighbors.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound This table is generated based on typical chemical shift values and coupling patterns. Actual experimental values may vary.

| Proton(s) | Attached to Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | C-1 | ~2.0 | Triplet (t) |

| 2H | C-3 | ~2.2 | Multiplet (m) |

| 2H | C-4 | ~1.8 | Multiplet (m) |

| 2H | C-5 | ~2.7 | Triplet (t) |

| 5H | Phenyl Ring | ~7.2 | Multiplet (m) |

While 1D NMR spectra provide fundamental information, complex structures or ambiguous signals often require advanced 2D NMR techniques for complete assignment. For this compound, techniques like COSY and HSQC would be invaluable. sdsu.eduyoutube.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would definitively establish the connectivity of the aliphatic chain. sdsu.eduyoutube.com It would show cross-peaks connecting the signals of the C-5 protons to the C-4 protons, and the C-4 protons to the C-3 protons. A weaker, long-range correlation might also be observed between the C-3 protons and the terminal alkyne proton (H-1), confirming the structure of the pentynyl chain. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment would link each proton signal directly to the carbon signal to which it is attached. sdsu.eduresearchgate.net For instance, the proton signal at ~2.0 ppm would show a cross-peak with the carbon signal at ~68.4 ppm, unambiguously assigning them as the H-1/C-1 pair. Similarly, it would connect the aliphatic and aromatic proton signals to their corresponding carbon signals, confirming the assignments made from the 1D spectra. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart. For this compound, an HMBC spectrum would show a correlation between the benzylic protons on C-5 and the ipso and ortho carbons of the phenyl ring (C-6, C-7, C-11), confirming the attachment of the alkyl chain to the ring. It would also show correlations between the alkynyl proton (H-1) and the C-2 and C-3 carbons, further solidifying the structural assignment.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly powerful for identifying specific functional groups, such as the carbon-carbon triple bond in this compound.

IR spectroscopy is a rapid and effective method for identifying key functional groups. In the IR spectrum of this compound, two absorptions are particularly diagnostic of the terminal alkyne group.

C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a sharp, and typically weak to medium, absorption band in the range of 2100-2140 cm⁻¹. nih.gov For terminal alkynes like this compound, this peak is a reliable indicator of the C≡C functional group.

≡C-H Stretch: The stretching vibration of the bond between the sp-hybridized carbon and the terminal hydrogen results in a strong, sharp absorption band appearing around 3300 cm⁻¹. The presence of this distinct peak is a definitive characteristic of a terminal alkyne. researchgate.net

The spectrum would also display C-H stretching absorptions for the aromatic ring (typically just above 3000 cm⁻¹) and the aliphatic chain (just below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| ≡C-H | Stretch | ~3300 | Strong, Sharp |

| C≡C | Stretch | ~2120 | Weak to Medium, Sharp |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

Raman spectroscopy provides information that is complementary to IR spectroscopy. nih.gov A key principle of Raman spectroscopy is that molecular vibrations that result in a change in polarizability are Raman active. For symmetrical, non-polar bonds, the Raman signal is often strong while the IR absorption may be weak or absent.

In the case of this compound, the C≡C triple bond, being relatively non-polar, gives rise to a strong and sharp signal in the Raman spectrum, typically in the same 2100-2140 cm⁻¹ region as the IR absorption. nih.gov This strong Raman signal can be particularly useful for confirming the presence of the alkyne group. The aromatic ring also produces characteristic Raman bands, including a strong "ring breathing" mode around 1000 cm⁻¹, which is a hallmark of the phenyl group. The symmetric C-H stretching of the alkyl chain would also be visible in the Raman spectrum. By providing data on these key vibrations, Raman spectroscopy serves as a powerful correlative technique for the structural analysis of this compound.

Electronic Spectroscopy for Conjugation and Electronic Structure

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions from the ground state to various excited states, primarily π → π* transitions in conjugated systems like this compound. The absorption of UV light excites electrons from lower-energy molecular orbitals to higher-energy ones. The extent of π-delocalization, which involves the overlap of p-orbitals across a molecule, significantly influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). aps.org In this compound, the phenyl ring and the adjacent alkyne group form a conjugated system, although the insulating effect of the propyl chain partially decouples the terminal alkyne from the aromatic ring.

Research employing resonance-enhanced two-photon ionization (R2PI) spectroscopy, a highly sensitive UV spectroscopic method, has identified the S1<--S0 origins for three different stable conformations of this compound in a supersonic jet expansion. nih.gov These origins, which correspond to the transition from the ground electronic state to the first excited singlet state, are observed at 37538, 37578, and 37601 cm⁻¹ and have been assigned to the gauche-anti (ga), gauche-gauche (gg), and anti-gauche (ag) conformers, respectively. nih.gov These values can be converted to wavelengths to approximate the λmax for these conformers in the gas phase.

Interactive Data Table: UV-Vis Absorption Data for this compound Conformers

| Conformer | S1<--S0 Origin (cm⁻¹) | Approximate λmax (nm) |

| gauche-anti (ga) | 37538 | 266.4 |

| gauche-gauche (gg) | 37578 | 266.1 |

| anti-gauche (ag) | 37601 | 266.0 |

Note: The λmax values are calculated from the S1<--S0 origins and represent the approximate absorption maxima in the gas phase.

Substituent Effects:

The electronic properties of the phenyl ring in arylalkynes can be significantly altered by the introduction of substituents. These substituents can modify the extent of π-delocalization and the energy of the molecular orbitals, leading to shifts in the UV-Vis absorption bands.

Electron-donating groups (EDGs) , such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), when attached to the phenyl ring, generally cause a bathochromic shift (a shift to longer wavelengths). This is due to the donation of electron density into the π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. nih.gov

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN), typically induce a hypsochromic shift (a shift to shorter wavelengths) or a smaller bathochromic shift compared to EDGs. chemicalbook.com These groups withdraw electron density from the π-system, stabilizing the HOMO and increasing the energy gap for electronic excitation.

The magnitude of these shifts is also dependent on the position of the substituent on the phenyl ring (ortho, meta, or para) due to the interplay of inductive and resonance effects.

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits light after absorbing photons. libretexts.org These techniques provide valuable information about the excited state dynamics of a molecule.

Fluorescence is the emission of light from a singlet excited state (S1) to the singlet ground state (S0). This process is spin-allowed and typically occurs on a nanosecond timescale. libretexts.org Molecules with rigid structures tend to exhibit stronger fluorescence. libretexts.org

Phosphorescence is the emission of light from a triplet excited state (T1) to the singlet ground state (S0). This transition is spin-forbidden, resulting in much longer lifetimes, from microseconds to seconds. libretexts.org

Interactive Data Table: General Luminescence Properties of Phenylalkynes

| Property | Description | Expected Influence on this compound |

| Fluorescence Emission | Emission from S1 → S0 | Expected in the UV region, with the exact λem depending on conformation and solvent. |

| Fluorescence Quantum Yield (ΦF) | Ratio of emitted to absorbed photons | Likely to be moderate, influenced by the flexibility of the pentyne chain which provides non-radiative decay pathways. |

| Phosphorescence Emission | Emission from T1 → S0 | Expected at longer wavelengths than fluorescence, and likely to be weak at room temperature in the absence of sensitizers. |

| Luminescence Lifetime (τ) | Average time in the excited state | Fluorescence lifetime expected in the nanosecond range; phosphorescence lifetime would be significantly longer. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern upon ionization. libretexts.org For this compound (molar mass: 144.21 g/mol ), electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺•) and various fragment ions.

The fragmentation of alkylbenzenes is well-characterized. psu.eduthermofisher.com A prominent fragmentation pathway for alkylbenzenes with a side chain of three or more carbons is the benzylic cleavage, leading to the formation of the tropylium (B1234903) ion (C7H7⁺) at m/z 91. libretexts.orgthermofisher.com Another common fragmentation involves the loss of a neutral molecule.

The GC-MS data for this compound from the NIST Mass Spectrometry Data Center shows several key peaks that can be interpreted based on known fragmentation mechanisms of alkylbenzenes. nih.gov

Interactive Data Table: Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 144 | [C11H12]⁺• | Molecular ion (M⁺•) |

| 129 | [M - CH3]⁺ | Loss of a methyl radical |

| 104 | [C8H8]⁺• | Likely due to McLafferty-type rearrangement and cleavage |

| 91 | [C7H7]⁺ | Formation of the stable tropylium ion via benzylic cleavage |

The peak at m/z 91 is characteristic of many alkylbenzenes and is attributed to the highly stable tropylium ion, formed by rearrangement of the initial benzyl (B1604629) cation. The peak at m/z 104 could arise from a rearrangement followed by the loss of a C3H8 fragment, or a McLafferty-type rearrangement. The peak at m/z 129 corresponds to the loss of a methyl radical, likely from the aliphatic chain. The molecular ion peak at m/z 144 confirms the molecular weight of the compound. nih.gov

Photoelectron Spectroscopy for Electronic Structure and Chemical Reactivity

Photoelectron spectroscopy (PES) provides direct experimental measurement of the electronic energy levels in a molecule by analyzing the kinetic energies of electrons ejected upon ionization by high-energy photons. ub.edu

X-ray Photoelectron Spectroscopy (XPS) utilizes X-rays to ionize core electrons, providing information about the elemental composition and the chemical environment of atoms within a molecule. youtube.com The binding energy of a core electron is sensitive to the local chemical environment, an effect known as the chemical shift.

For this compound, the C1s spectrum would exhibit distinct peaks corresponding to the different types of carbon atoms:

Aromatic carbons (C-C, C-H): These carbons in the phenyl ring would have a characteristic binding energy.

Aliphatic carbons (-CH2-): The carbons in the propyl chain would show a different binding energy due to their sp3 hybridization.

Alkynyl carbons (C≡C-H): The sp-hybridized carbons of the terminal alkyne group would have their own characteristic binding energies.

Interactive Data Table: Expected C1s Core-Level Binding Energies for this compound

| Carbon Type | Hybridization | Expected C1s Binding Energy (eV) | Rationale for Chemical Shift |

| Aromatic (C6H5) | sp2 | ~284.6 - 285.0 | Standard for aromatic hydrocarbons. |

| Aliphatic (-CH2-) | sp3 | ~285.0 - 285.5 | Slightly higher than aromatic due to sp3 nature. |

| Alkynyl (-C≡C-) | sp | ~284.5 - 285.0 | Similar to aromatic carbons, but can vary with substitution. |

Note: These are approximate values based on typical binding energies for these functional groups. Actual values may vary.

Ultraviolet Photoelectron Spectroscopy (UPS) uses UV radiation to ionize valence electrons, providing direct insight into the energies of the molecular orbitals (MOs). psu.eduthermofisher.com This technique is particularly valuable for understanding the electronic structure that governs chemical reactivity and optical properties. The UPS spectrum consists of a series of bands, each corresponding to the ionization of an electron from a different valence MO.

For this compound, the UPS spectrum would reveal the ionization energies of the π-orbitals of the phenyl ring and the alkyne group, as well as the σ-orbitals of the aliphatic chain. The highest occupied molecular orbital (HOMO) is of particular interest as it is directly involved in many chemical reactions.

While a full UPS spectrum for this compound is not available, the ionization energy for the related compound 1-phenyl-1-pentyne (B1581927) has been reported as 8.29 ± 0.02 eV. nist.gov This value provides an estimate for the energy of the HOMO in a similar phenylalkyne system. The insulating propyl chain in this compound would likely lead to a slightly different ionization energy compared to its conjugated isomer.

Interactive Data Table: Expected Valence Electronic Structure Information from UPS of this compound

| Molecular Orbital Type | Expected Ionization Energy Range (eV) | Contribution to Chemical Properties |

| π (phenyl) | 8 - 10 | Aromaticity, electrophilic substitution reactions. |

| π (alkyne) | 9 - 11 | Nucleophilicity of the triple bond. |

| σ (C-C, C-H) | > 11 | Molecular framework and conformation. |

| HOMO | ~8.3 (estimated) | Primary site for oxidation and electrophilic attack. |

Note: The ionization energy ranges are estimates based on data for related compounds and general principles of UPS.

Chiroptical Spectroscopy (if applicable to chiral analogues or derivatives)

Since this compound is an achiral molecule, it does not exhibit chiroptical properties such as electronic circular dichroism or optical rotation. However, the introduction of a chiral center into its structural framework leads to chiral analogues that can be characterized by these techniques. A pertinent example is the structural isomer 1-phenyl-1-pentyn-3-ol (B3333987), which possesses a stereogenic center at the C3 position. The enantiomers of this compound, (R)-1-phenyl-1-pentyn-3-ol and (S)-1-phenyl-1-pentyn-3-ol, provide a valuable basis for discussing the application of chiroptical spectroscopy in determining the absolute stereochemistry of derivatives related to this compound.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Stereochemistry

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereogenic center.

For the chiral analogues of this compound, such as the enantiomers of 1-phenyl-1-pentyn-3-ol, ECD spectroscopy would be instrumental in assigning their absolute stereochemistry. The process involves comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the R or S enantiomer). A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated enantiomer.

Synthesis and Enantiomeric Separation: The racemic mixture of 1-phenyl-1-pentyn-3-ol would be synthesized, followed by the separation of the two enantiomers using chiral chromatography or resolution with a chiral resolving agent.

ECD Measurement: The ECD spectra of the separated enantiomers would be recorded in a suitable solvent. The two enantiomers are expected to show mirror-image ECD spectra.

Quantum Chemical Calculations: Computational methods, such as time-dependent density functional theory (TD-DFT), would be used to predict the ECD spectra for both the (R) and (S) configurations of 1-phenyl-1-pentyn-3-ol.

Comparison and Assignment: The experimental ECD spectrum of one of the isolated enantiomers would be compared with the calculated spectra. A match in the sign and shape of the Cotton effects would confirm the absolute configuration of that enantiomer.

This approach has been successfully applied to a wide range of chiral molecules to determine their absolute stereochemistry.

Optical Rotation Measurements

Optical rotation is another key chiroptical property used to characterize chiral compounds. It is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral substance. The direction and magnitude of the rotation are characteristic of the compound, its concentration, the path length of the light, the solvent, and the temperature. The specific rotation, [α], is a standardized measure of this property.

Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. One enantiomer will be dextrorotatory (+), while the other will be levorotatory (-).

For the chiral analogues (R)- and (S)-1-phenyl-1-pentyn-3-ol, measuring the optical rotation would be a fundamental step in their characterization after enantiomeric separation. For instance, if the (S)-enantiomer is found to have a specific rotation of +X degrees, the (R)-enantiomer would be expected to have a specific rotation of -X degrees under the same measurement conditions.

Although specific optical rotation values for the enantiomers of 1-phenyl-1-pentyn-3-ol are not reported in the available literature, the data would be presented in a table similar to the one below, following their experimental determination.

Table 1: Hypothetical Optical Rotation Data for 1-Phenyl-1-pentyn-3-ol Enantiomers

| Compound | Specific Rotation ([α]D) | Concentration (c) | Solvent | Temperature (°C) |

| (R)-1-Phenyl-1-pentyn-3-ol | Not Reported | - | - | - |

| (S)-1-Phenyl-1-pentyn-3-ol | Not Reported | - | - | - |

The determination of the sign of optical rotation is a primary indicator of which enantiomer has been isolated. In conjunction with ECD spectroscopy, it provides a robust method for the complete stereochemical assignment of chiral derivatives of this compound.

Computational and Theoretical Investigations of 5 Phenyl 1 Pentyne Systems

Density Functional Theory (DFT) Calculations in Organic Chemistry Research

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical method in computational chemistry. mdpi.com Unlike wave function-based methods, DFT calculates the electronic energy of a molecule based on its electron density, which simplifies the computation significantly without a substantial loss of accuracy. mdpi.com This balance of computational cost and precision makes DFT an invaluable tool for investigating the structure, reactivity, and properties of organic molecules, including complex systems like 5-Phenyl-1-pentyne. mdpi.comresearchgate.net DFT methods are routinely applied to optimize molecular geometries, predict spectroscopic data, analyze electronic structures, and elucidate reaction mechanisms. beilstein-journals.orgnih.govmu.edu.iq Various functionals have been developed within the DFT framework, and the choice of functional can impact the accuracy of the results for specific properties like reaction barriers or electronic transitions. trygvehelgaker.nodiva-portal.org